Methyl 4,6-dibromo-5-hydroxypicolinate

Cross-Coupling Suzuki-Miyaura Heterocyclic Chemistry

Methyl 4,6-dibromo-5-hydroxypicolinate features a unique 4,6-dibromo-5-hydroxy pattern enabling sequential regioselective cross-couplings and orthogonal derivatization on a single pyridine scaffold. Indispensable intermediate for patented HCMV quinazoline antivirals and fused bicyclic cores (furo/thieno[2,3-b]pyridines). Generic analogues cannot replicate this reactivity—substitution risks synthetic failure and delays. Confirm your supply chain integrity: source this strategic building block from qualified partners only.

Molecular Formula C7H5Br2NO3
Molecular Weight 310.929
CAS No. 64354-25-2
Cat. No. B2664776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dibromo-5-hydroxypicolinate
CAS64354-25-2
Molecular FormulaC7H5Br2NO3
Molecular Weight310.929
Structural Identifiers
SMILESCOC(=O)C1=NC(=C(C(=C1)Br)O)Br
InChIInChI=1S/C7H5Br2NO3/c1-13-7(12)4-2-3(8)5(11)6(9)10-4/h2,11H,1H3
InChIKeyOYLHPMFLGROSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4,6-dibromo-5-hydroxypicolinate (CAS 64354-25-2): A Specialized Heterocyclic Building Block for Advanced Synthesis


Methyl 4,6-dibromo-5-hydroxypicolinate (CAS 64354-25-2) is a polysubstituted pyridine derivative with the molecular formula C₇H₅Br₂NO₃ and a molecular weight of 310.93 g/mol . It is classified as a heterocyclic building block primarily employed in research and pharmaceutical development . The compound features a picolinate core (pyridine-2-carboxylate) bearing bromine atoms at the 4- and 6-positions and a hydroxyl group at the 5-position , a substitution pattern that provides distinct synthetic handles for further chemical elaboration.

The Limitations of Substituting Methyl 4,6-dibromo-5-hydroxypicolinate: Why Analogue Swapping Compromises Synthetic Outcomes


Due to the high specificity of its substitution pattern, Methyl 4,6-dibromo-5-hydroxypicolinate cannot be generically substituted with other in-class heterocyclic building blocks. Any alteration, such as replacing bromine with chlorine, relocating the halogen atoms, or changing the ester group, fundamentally alters the compound's electronic profile and reactivity. This impacts its suitability for key synthetic steps like regioselective cross-coupling reactions [1]. Consequently, using a seemingly similar analogue without rigorous validation introduces a high risk of synthetic failure, altering reaction yields, requiring new optimization, and potentially leading to an entirely different, unintended molecular scaffold, thereby undermining project timelines and reproducibility.

Quantitative Differentiation of Methyl 4,6-dibromo-5-hydroxypicolinate: A Comparative Guide for Scientific Selection


Comparative Reactivity in Cross-Coupling: Divergent Outcomes for Dibromo vs. Dichloro Analogues

In a study on the synthesis of quinazoline compounds for treating HCMV infection, Methyl 4,6-dibromo-5-hydroxypicolinate served as a key intermediate [1]. This contrasts with the use of a structurally analogous dichloro-substituted pyridine derivative, which would exhibit significantly different reactivity and selectivity in subsequent metal-catalyzed cross-coupling reactions [2].

Cross-Coupling Suzuki-Miyaura Heterocyclic Chemistry

Regioselective Functionalization: Differentiating the 4,6-Dibromo-5-Hydroxy Scaffold from its 4,6-Dichloro or Mono-Bromo Counterparts

The specific 4,6-dibromo-5-hydroxy substitution pattern on the picolinate core enables a unique order of synthetic operations. This pattern is distinct from that of a mono-bromo analogue (e.g., methyl 6-bromo-5-hydroxypicolinate ), which would only allow for a single functionalization event, or an analogue lacking the 5-hydroxy group [1], which would not be amenable to subsequent O-alkylation or other transformations.

Regioselective Functionalization Scaffold Differentiation Heterocyclic Synthesis

Optimal Application Scenarios for Methyl 4,6-dibromo-5-hydroxypicolinate (CAS 64354-25-2)


Advanced Intermediate in Medicinal Chemistry: Synthesis of HCMV Inhibitors

Methyl 4,6-dibromo-5-hydroxypicolinate is specifically utilized as a key intermediate in the patented synthesis of substituted quinazoline compounds, which are being developed for the treatment and prophylaxis of Human Cytomegalovirus (HCMV) infection [1]. The compound's unique 4,6-dibromo substitution pattern provides the necessary structural framework for building the final bioactive quinazoline core, a role that cannot be fulfilled by mono-halogenated or differently substituted analogues [1].

Strategic Scaffold for Sequential Cross-Coupling Reactions

The presence of two bromine atoms at the 4- and 6-positions makes this compound a strategic scaffold for chemists planning a sequence of regioselective cross-coupling reactions [2]. This allows for the iterative and controlled introduction of different aryl or alkyl groups onto the pyridine core, enabling the construction of highly diverse and complex molecular libraries for structure-activity relationship (SAR) studies [2]. This synthetic utility distinguishes it from mono-bromo analogues , which can only be functionalized once.

Precursor for Orthogonal Functionalization Strategies

This compound is valuable for developing orthogonal functionalization strategies due to the distinct reactivity of the bromine atoms and the 5-hydroxy group . The hydroxyl group can be independently alkylated or acylated, while the bromines can participate in metal-catalyzed couplings [3]. This allows for the synthesis of compounds with three different substituents on the pyridine ring, a level of diversification that is not possible with simpler analogues lacking either the halogen or the protected hydroxyl group .

Synthesis of Bicyclic Heteroaromatic Systems

The 4,6-dibromo-5-hydroxypicolinate scaffold is an ideal precursor for synthesizing fused bicyclic heteroaromatic systems, such as furo[2,3-b]pyridines or thieno[2,3-b]pyridines [3]. The proximity of the 5-hydroxy group to the bromine at the 4- or 6-position facilitates intramolecular cyclization reactions, which can be used to build complex, medicinally relevant cores in a single step [3]. This specific application is not feasible with analogues lacking the 5-hydroxy group or with a different halogenation pattern.

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